![molecular formula C21H19N5O B2560487 (E)-5-Methyl-N-phenyl-7-styryl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-carboxamid CAS No. 725218-32-6](/img/structure/B2560487.png)
(E)-5-Methyl-N-phenyl-7-styryl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-5-methyl-N-phenyl-7-styryl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C21H19N5O and its molecular weight is 357.417. The purity is usually 95%.
BenchChem offers high-quality (E)-5-methyl-N-phenyl-7-styryl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-5-methyl-N-phenyl-7-styryl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Case Studies
- Study on CDK2 Inhibition : A study highlighted that compounds similar to (E)-5-methyl-N-phenyl-7-styryl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide demonstrated significant inhibitory activity against cyclin-dependent kinase 2 (CDK2), with IC50 values less than 0.1 µM. This suggests a strong potential for targeting CDK2 in cancer therapy .
- Cytotoxicity Against Cancer Cell Lines : Research indicated that the compound exhibited notable cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values of 15.0 µM and 12.5 µM respectively .
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 15.0 |
A549 | 12.5 |
Anti-inflammatory Properties
The structure of (E)-5-methyl-N-phenyl-7-styryl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide suggests potential anti-inflammatory properties. Preliminary studies indicate that it may inhibit pro-inflammatory cytokines, positioning it as a candidate for treating inflammatory diseases.
Structure-Activity Relationship Studies
Research focusing on the structure-activity relationship (SAR) of triazolo-pyrimidine derivatives emphasizes that modifications on the scaffold significantly influence biological activity. The presence of specific substituents can enhance cytotoxicity and selectivity against cancer cells .
Key Findings from SAR Studies
- Modifications to the phenyl ring and the triazole moiety can lead to improved potency.
- Understanding these relationships is crucial for designing more effective anticancer agents.
Wirkmechanismus
Target of Action
The primary target of (E)-5-methyl-N-phenyl-7-styryl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is the Cyclin-dependent kinase 2 (CDK2) enzyme . CDK2 is a crucial protein kinase involved in cell proliferation and is a promising target for cancer treatment .
Mode of Action
(E)-5-methyl-N-phenyl-7-styryl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide interacts with CDK2, inhibiting its enzymatic activity . This inhibition results in a significant alteration in cell cycle progression, leading to apoptosis induction within certain cell lines .
Biochemical Pathways
The action of (E)-5-methyl-N-phenyl-7-styryl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide affects the CDK2/cyclin A2 pathway . By inhibiting CDK2, the compound disrupts the normal cell cycle progression, affecting the growth of tumor cells .
Pharmacokinetics
In silico admet studies and drug-likeness studies using a boiled egg chart have shown suitable pharmacokinetic properties . These properties help in predicting the structure requirement for the observed antitumor activity .
Result of Action
The result of the action of (E)-5-methyl-N-phenyl-7-styryl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is the significant inhibition of the growth of certain examined cell lines . Most notably, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines .
Action Environment
The action, efficacy, and stability of (E)-5-methyl-N-phenyl-7-styryl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide can be influenced by various environmental factors. For instance, the synthesis of similar compounds has been successfully performed under microwave conditions , suggesting that the compound’s synthesis and possibly its action could be influenced by temperature and radiation.
Biologische Aktivität
(E)-5-methyl-N-phenyl-7-styryl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a compound belonging to the class of triazolo-pyrimidines, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
- Common Name : (E)-5-methyl-N-phenyl-7-styryl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- CAS Number : 725218-32-6
- Molecular Formula : C21H19N5O
- Molecular Weight : 357.4 g/mol
Anticancer Activity
Recent studies have highlighted the significant anticancer potential of triazolo-pyrimidine derivatives. For instance, compounds structurally related to (E)-5-methyl-N-phenyl-7-styryl have demonstrated strong antiproliferative effects against various cancer cell lines.
-
Mechanism of Action :
- The compound exhibits its anticancer effects primarily through the inhibition of the ERK signaling pathway. This leads to decreased phosphorylation levels of key proteins such as ERK1/2 and AKT, which are critical for cell proliferation and survival .
- Additionally, it has been observed to induce apoptosis and cause G2/M phase arrest in cancer cells .
-
Case Studies :
- In a study assessing the antiproliferative activity against human cancer cell lines (MGC-803, HCT-116, MCF-7), related triazolo-pyrimidine compounds showed IC50 values ranging from 0.53 μM to 3.91 μM .
- Specifically, compound H12 from a series of derivatives was noted for its potent activity and may serve as a lead compound for further development .
Structure-Activity Relationship (SAR)
The biological activity of (E)-5-methyl-N-phenyl-7-styryl can be influenced by its structural features:
- Substituents at the C-5 and C-7 positions significantly affect potency.
- Compounds with methyl and phenyl groups at these positions generally exhibit enhanced activity against cancer cell lines .
Comparative Biological Activity Table
Compound Name | Cell Line Tested | IC50 Value (μM) | Mechanism of Action |
---|---|---|---|
H12 | MGC-803 | 0.58 | ERK signaling inhibition |
Compound 2 | HCT-116 | 0.53 | Tubulin polymerization inhibition |
Compound 1 | MCF-7 | 3.91 | Apoptosis induction |
Potential Therapeutic Applications
The promising anticancer properties of (E)-5-methyl-N-phenyl-7-styryl suggest its potential use in cancer therapy. Its ability to target multiple pathways associated with tumor growth and survival makes it a candidate for further investigation as an anticancer agent.
Eigenschaften
IUPAC Name |
5-methyl-N-phenyl-7-[(E)-2-phenylethenyl]-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O/c1-15-19(20(27)25-17-10-6-3-7-11-17)18(26-21(24-15)22-14-23-26)13-12-16-8-4-2-5-9-16/h2-14,18H,1H3,(H,25,27)(H,22,23,24)/b13-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOYLGBQFZOFCPY-OUKQBFOZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C=CC3=CC=CC=C3)C(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(N2C(=NC=N2)N1)/C=C/C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.